molecular formula C5H2BrF2N B594596 6-Bromo-2,3-difluoropyridine CAS No. 1257071-45-6

6-Bromo-2,3-difluoropyridine

Cat. No. B594596
M. Wt: 193.979
InChI Key: QMRQAHMLAMRQBQ-UHFFFAOYSA-N
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Description

6-Bromo-2,3-difluoropyridine is a chemical compound with the molecular formula C5H2BrF2N . It has a molecular weight of 193.98 . It is stored in an inert atmosphere at temperatures between 2-8°C . It is a liquid in its physical form .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 6-Bromo-2,3-difluoropyridine, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2,3-difluoropyridine has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . The time-dependent density functional theory (TD-DFT) approach was used to simulate the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) to achieve the frontier orbital gap .


Chemical Reactions Analysis

Fluoropyridines, including 6-Bromo-2,3-difluoropyridine, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Physical And Chemical Properties Analysis

6-Bromo-2,3-difluoropyridine is a liquid in its physical form . It is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 193.98 .

Scientific Research Applications

Spectroscopic and Optical Properties

The spectroscopic characterization of related bromo-difluoropyridines has been performed, revealing their potential in non-linear optical (NLO) properties and antimicrobial activities. Such compounds have been studied using density functional theory (DFT) to understand their geometric structure, vibrational frequencies, and chemical shift values, highlighting their significance in optical applications and as antimicrobial agents (Vural & Kara, 2017).

Synthetic Applications

Research has demonstrated the utility of bromo-difluoropyridine derivatives as key intermediates in synthetic chemistry. For example, a synthetic route providing access to nonsymmetrical bisazolyl trisubstituted pyridines showcases the versatility of such compounds in constructing complex molecular architectures, useful in developing chelating and photophysical properties of materials (Ruiz-Crespo et al., 2022).

Structural Analysis

Studies on the crystal and molecular structure of bromo-difluoropyridine derivatives have provided insights into their molecular geometry, intermolecular hydrogen bonding, and π-π interactions. Such analyses are crucial for understanding the solid-state behavior of these compounds and their potential applications in material science (Rodi et al., 2013).

Biological Properties

The biological activities of bromo-difluoropyridine derivatives have been investigated, revealing their potential as bioactive molecules. Research including DFT studies, spectroscopic analyses, and biological assays demonstrates the bioactivity of these compounds against bacterial and fungal pathogens, indicating their relevance in pharmaceutical research (Ghiasuddin et al., 2018).

Material Science and Corrosion Inhibition

The interfacial adsorption behavior of imidazo[4,5-b] pyridine derivatives, including 6-bromo-difluoropyridine compounds, has been studied for their potential as corrosion inhibitors. Molecular dynamics, DFT calculations, and electrochemical studies suggest these compounds form protective films on metal surfaces, indicating their utility in corrosion protection applications (Saady et al., 2020).

Safety And Hazards

6-Bromo-2,3-difluoropyridine is classified as dangerous . The hazard statements include H301-H311-H331 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Ambeed performed a 3D Visualizing Molecular Dynamics Simulation of 6-Bromo-2,3-difluoropyridine . This simulation enhances our understanding of stereochemistry, isomerism, hybridization, and orbitals .

properties

IUPAC Name

6-bromo-2,3-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-4-2-1-3(7)5(8)9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRQAHMLAMRQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857096
Record name 6-Bromo-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-difluoropyridine

CAS RN

1257071-45-6
Record name 6-Bromo-2,3-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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